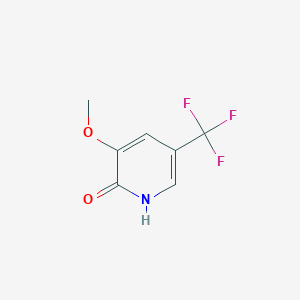

2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine” is a pyridine derivative . Pyridine derivatives are heterocyclic compounds that have useful applications in catalysis, drug design, molecular recognition, and natural product synthesis .

Synthesis Analysis

The synthesis of trifluoromethylpyridines (TFMPs) like “2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine” often involves a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart . For example, 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5-DCTF .Molecular Structure Analysis

The molecular structure of “2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine” consists of a pyridine ring with hydroxy, methoxy, and trifluoromethyl functional groups attached to it .Applications De Recherche Scientifique

Synthesis and Properties

2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine and related compounds have diverse applications in scientific research, primarily focusing on synthesis and structural analysis. The compound has been involved in the synthesis of complex molecules due to its unique properties.

Synthesis of Chromeno[2,3-b]pyridine Derivatives:

- Ryzhkova et al. (2023) described the synthesis of 5H-Chromeno[2,3-b]pyridines, which are significant due to their industrial, biological, and medicinal properties. The study detailed the synthesis process and assessed the absorption, distribution, metabolism, and excretion (ADME) properties of the derivatives (Ryzhkova et al., 2023).

Development of Thieno[3,2-b]pyridin-7(4H)-ones:

- Puvvala et al. (2014) discussed the synthesis of 2-aryl-3-hydroxythieno[3,2-b]pyridin-7(4H)-ones and other related compounds. The method involved thioalkylation and cyclization, providing insights into the efficient synthesis of these compounds (Puvvala et al., 2014).

Formation of Uranyl Complexes:

- Masci & Thuéry (2005) explored the reactions of pyridine-2,6-dicarboxylic acid with uranyl nitrate. This study revealed the formation of mononuclear or new dinuclear complexes, contributing to the understanding of uranyl complex formation (Masci & Thuéry, 2005).

Reactivity and Structural Analysis:

- Various studies have focused on understanding the reactivity and structural characteristics of pyridine derivatives. For example, Mironov et al. (2004) and Canibano et al. (2001) investigated the reactivity of specific pyridine derivatives, contributing valuable information about their behavior and potential applications in different fields (Mironov et al., 2004), (Canibano et al., 2001).

Synthesis of Pyridine Derivatives:

- Studies have also focused on developing methodologies for synthesizing pyridine derivatives. For instance, research by Xin-xin (2006) and Flögel et al. (2004) provided insights into synthesizing specific pyridine derivatives with applications in various industries, such as pesticides (Xin-xin, 2006), (Flögel et al., 2004).

Oxyfunctionalization of Pyridine Derivatives:

- The work of Stankevičiūtė et al. (2016) on the oxyfunctionalization of pyridine derivatives using Burkholderia sp. MAK1 is a significant contribution, highlighting the potential of biocatalysis in obtaining hydroxylated pyridines (Stankevičiūtė et al., 2016).

Safety And Hazards

Propriétés

IUPAC Name |

3-methoxy-5-(trifluoromethyl)-1H-pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO2/c1-13-5-2-4(7(8,9)10)3-11-6(5)12/h2-3H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDYIAKSEZIQDFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CNC1=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-3-methoxy-5-(trifluoromethyl)pyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl 3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B1344642.png)

![1-([1,4'-Bipiperidin]-4-yl)-N,N-dimethylmethanamine](/img/structure/B1344653.png)

![[1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine](/img/structure/B1344654.png)

![2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde](/img/structure/B1344658.png)